The synthesis of ML226 involves several steps that typically include the formation of the core triazole structure followed by modifications to introduce functional groups that enhance its inhibitory properties. The synthetic route often employs techniques such as:
Technical details regarding the synthesis can be found in various academic articles that discuss structure-activity relationships and optimization processes for similar compounds .
The molecular structure of ML226 can be described by its chemical formula, which includes a piperidine ring and a triazole moiety. The compound's structure is crucial for its biological activity, as it determines how effectively it can bind to the active site of ABHD11.
The spatial arrangement of atoms within ML226 allows for optimal interaction with the target enzyme, influencing both potency and selectivity .
ML226 primarily functions through competitive inhibition of ABHD11. The mechanism involves the binding of ML226 to the enzyme's active site, preventing substrate access. Key reactions include:
Technical details regarding these interactions can be derived from kinetic studies that measure changes in enzyme activity in the presence of varying concentrations of ML226 .
The mechanism of action for ML226 involves its selective inhibition of ABHD11, which plays a significant role in lipid signaling pathways. By inhibiting this enzyme, ML226 modulates the levels of endocannabinoids and other lipid mediators.
Data supporting this mechanism includes studies demonstrating altered lipid profiles in biological systems treated with ML226 .
ML226 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and compatibility with biological assays .
ML226 has several scientific applications primarily related to its role as an enzyme inhibitor:
The ongoing research into ML226 highlights its significance in understanding complex biochemical processes and developing new therapeutic strategies .
ML-226 (chemical name: (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone) is a potent small-molecule inhibitor with the CAS registry number 2055172-43-3. Its molecular formula is C₂₃H₂₆N₄O₂, and it has a molecular weight of 390.48 g/mol. Physicochemical analyses indicate a density of 1.2 g/cm³, boiling point of 576.8°C, and flash point of 302.7°C, reflecting its stable crystalline solid structure under standard storage conditions [2] [5] [8]. The compound exhibits moderate lipophilicity (LogP ≈ 3.17), which influences its cellular permeability and solubility profile—highly soluble in DMSO (100 mg/mL) but poorly soluble in aqueous buffers like PBS [3] [5].
Table 1: Physicochemical Properties of ML-226
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₆N₄O₂ |
Molecular Weight | 390.48 g/mol |
CAS Registry Number | 2055172-43-3 |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 576.8 ± 42.0 °C |
LogP | 3.17 |
Solubility in DMSO | 100 mg/mL (256.1 mM) |
ML-226 was developed to selectively inhibit α/β-hydrolase domain-containing protein 11 (ABHD11), a mitochondrial serine hydrolase with poorly characterized physiological roles. It demonstrates sub-nanomolar potency in situ (IC₅₀ = 0.68 nM), outperforming its in vitro activity (IC₅₀ = 15 nM) by 22-fold [1] [8]. This high potency stems from its covalent mechanism: ML-226 carbamoylates ABHD11’s catalytic serine residue, irreversibly inactivating the enzyme [7]. Critically, it exhibits >100-fold selectivity for ABHD11 over 20+ other serine hydrolases, including lysophospholipases LYPLA1 and LYPLA2, making it an indispensable "anti-probe" to deconvolute phenotypes arising from dual inhibitors like ML-211 [1] [7].
ABHD11’s biological significance emerged from CRISPR-Cas9 screens linking its loss to dysregulated 2-oxoglutarate (2-OG) metabolism. ABHD11 maintains functional lipoylation of the 2-OG dehydrogenase complex (OGDHc), which governs mitochondrial 2-OG catabolism. Inhibition by ML-226 disrupts OGDHc activity, elevating cellular 2-OG and its reduction product L-2-hydroxyglutarate (L-2-HG). This inhibits 2-OG-dependent dioxygenases—including prolyl hydroxylases (PHDs) and TET DNA demethylases—activating hypoxia-inducible factor (HIF) pathways and reducing DNA hydroxymethylation [6]. Genomic studies note that ABHD11 resides in a chromosome region hemizygously deleted in Williams-Beuren syndrome, implicating it in neurodevelopmental pathologies [7].
Table 2: Inhibition Parameters of ML-226
Parameter | In Vitro | In Situ |
---|---|---|
IC₅₀ against ABHD11 | 15 nM | 0.68 nM |
Selectivity (vs. 20+ serine hydrolases) | >100-fold | >100-fold |
The primary objectives driving ML-226 research are:
Ongoing research leverages ML-226 to test these hypotheses, using techniques like competitive activity-based protein profiling (ABPP) and metabolomics. Its status as a "pending preclinical" small-molecule drug underscores its translational potential [4] [7].
Table 3: Key Cellular Effects of ML-226-Mediated ABHD11 Inhibition
Metabolic Pathway | Observed Effect | Downstream Consequence |
---|---|---|
OGDHc lipoylation | Impaired | 2-OG accumulation |
PHD activity | Inhibited | HIF-1α stabilization |
TET-mediated 5hmC formation | Reduced | Altered DNA methylation |
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